molecular formula C18H12N2O5S B2445290 4-[[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoyl]amino]benzoic Acid CAS No. 897759-33-0

4-[[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoyl]amino]benzoic Acid

Cat. No. B2445290
CAS RN: 897759-33-0
M. Wt: 368.36
InChI Key: SWSNMDDYXJWEKF-ZROIWOOFSA-N
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Description

This compound is a derivative of benzoic acid, which has been modified with a 2,4-dioxo-1,3-thiazolidin-5-ylidene group . It is a complex organic molecule that may have potential applications in various fields due to its unique structure .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1,3,5-triazine 4-aminobenzoic acid derivatives were prepared using microwave irradiation, which resulted in the desired products in less time, good yield, and higher purity . The esterification of the 4-aminobenzoic acid moiety afforded methyl ester analogues .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FT-IR, NMR (1H-NMR and 13C-NMR), and mass spectra . The exact structure would depend on the specific substitutions and modifications made to the benzoic acid core .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the 2,4-dioxo-1,3-thiazolidin-5-ylidene group . This group could potentially participate in various types of reactions, including condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For instance, its solubility in various solvents, melting point, boiling point, and other properties could be determined experimentally .

Scientific Research Applications

Subheading: Structural Analysis of 4-[[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoyl]amino]benzoic Acid

The compound presents a notably planar 5-benzylidene-thiazolidine structure, deviating only slightly from perfect planarity, indicating a stable molecular configuration. The crystalline structure forms layers of benzoic acid molecules, held together by hydrogen bonds and π-π stacking interactions. These layers are interspersed with solvent molecules, contributing to the stability of the crystal structure (Kosma, Selzer, & Mereiter, 2012).

Biological Activities and Applications

Subheading: Antimicrobial and Anticancer Properties of Thiazolidin-Based Compounds

  • Antimicrobial Properties : Compounds with a thiazolidinone nucleus, including derivatives of 4-[[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoyl]amino]benzoic acid, have demonstrated significant antimicrobial activities. These compounds, synthesized with various modifications, have shown promise in inhibiting the growth of bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeuroginosa, and fungal strains like Candida albicans and Aspergillus niger (Demirci et al., 2014; Abd El-Meguid, 2014).

  • Anticancer Activities : Certain derivatives of the compound, particularly those synthesized with the thiazolidin-4-one fragment, have shown potential as antitumor and anti-inflammatory agents. The specific structural configuration of these compounds contributes to their bioactivity, indicating their potential in cancer treatment strategies (Horishny et al., 2020; Soni et al., 2015).

  • α-Glucosidase Inhibition : Derivatives of the compound have been found effective against α-glucosidase, an enzyme linked to carbohydrate metabolism. This indicates potential applications in managing conditions like diabetes, where enzyme inhibition can be beneficial (Nori et al., 2014).

Future Directions

The future research directions for this compound could include further exploration of its potential applications in various fields. For instance, its unique structure suggests that it could have interesting biological activities, which could be explored in more detail . Additionally, further studies could be conducted to optimize its synthesis and improve its yield .

properties

IUPAC Name

4-[[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O5S/c21-15(19-13-7-5-12(6-8-13)17(23)24)11-3-1-10(2-4-11)9-14-16(22)20-18(25)26-14/h1-9H,(H,19,21)(H,23,24)(H,20,22,25)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSNMDDYXJWEKF-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)S2)C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoyl]amino]benzoic Acid

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